Cas no 247564-55-2 (4,7-Difluoro-1H-indole)
4,7-Difluoro-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 4,7-Difluoro-1H-indole
- 1H-Indole,4,7-difluoro-
- 4,7-Difluoroindole
- A817475
- 1H-INDOLE, 4,7-DIFLUORO-
- AKOS006230406
- MFCD01075214
- SCHEMBL2542070
- BCP06181
- WXDUAQYBARJXOQ-UHFFFAOYSA-N
- MB01667
- AMY24393
- AS-30896
- D-2515
- EN300-170210
- 247564-55-2
- DTXSID20381101
- FT-0658510
- CS-0131090
- Z1201620808
-
- MDL: MFCD01075214
- Inchi: 1S/C8H5F2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H
- InChI Key: WXDUAQYBARJXOQ-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C2C=CNC=21)F
Computed Properties
- Exact Mass: 153.03900
- Monoisotopic Mass: 153.039
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.8A^2
- XLogP3: 2.2
Experimental Properties
- Density: 1.388±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 261.0±20.0 ºC (760 Torr),
- Flash Point: 111.7±21.8 ºC,
- Refractive Index: 1.615
- Solubility: Very slightly soluble (0.2 g/l) (25 º C),
- PSA: 15.79000
- LogP: 2.44610
4,7-Difluoro-1H-indole Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
4,7-Difluoro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PQ068-50mg |
4,7-Difluoro-1H-indole |
247564-55-2 | 95% | 50mg |
412.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PQ068-200mg |
4,7-Difluoro-1H-indole |
247564-55-2 | 95% | 200mg |
1215.0CNY | 2021-08-04 | |
| Alichem | A199000264-250mg |
4,7-Difluoroindole |
247564-55-2 | 98% | 250mg |
$214.42 | 2023-09-02 | |
| Alichem | A199000264-1g |
4,7-Difluoroindole |
247564-55-2 | 98% | 1g |
$536.74 | 2023-09-02 | |
| TRC | D456220-10mg |
4,7-difluoro-1H-indole |
247564-55-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D456220-50mg |
4,7-difluoro-1H-indole |
247564-55-2 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D456220-100mg |
4,7-difluoro-1H-indole |
247564-55-2 | 100mg |
$ 275.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D90780-250mg |
4,7-Difluoro-1H-indole |
247564-55-2 | 95% | 250mg |
¥2132.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D90780-100mg |
4,7-Difluoro-1H-indole |
247564-55-2 | 95% | 100mg |
¥1352.0 | 2023-09-08 | |
| Apollo Scientific | PC7809-250mg |
4,7-Difluoro-1H-indole |
247564-55-2 | 95% | 250mg |
£148.00 | 2024-05-25 |
4,7-Difluoro-1H-indole Suppliers
4,7-Difluoro-1H-indole Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Additional information on 4,7-Difluoro-1H-indole
Professional Introduction to 4,7-Difluoro-1H-indole (CAS No: 247564-55-2)
4,7-Difluoro-1H-indole, identified by the Chemical Abstracts Service Number (CAS No) 247564-55-2, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and electronic properties. This compound belongs to the indole family, a class of molecules widely recognized for their biological activities and roles in drug development. The presence of fluorine atoms at the 4 and 7 positions introduces specific steric and electronic effects that can modulate the compound's reactivity, bioavailability, and interaction with biological targets.
The indole core is a privileged scaffold in medicinal chemistry, serving as a key structural motif in numerous pharmacologically active agents. Its aromatic system provides a stable framework that can be functionalized to achieve desired biological effects. In particular, 4,7-Difluoro-1H-indole has been explored for its potential applications in the synthesis of bioactive molecules. The fluorine substituents enhance the lipophilicity of the indole ring, which can improve membrane permeability and binding affinity to biological receptors. This makes it a valuable building block for designing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the structural and functional properties of 4,7-Difluoro-1H-indole. These studies have highlighted its potential as a ligand in various pharmacological contexts. For instance, computational simulations suggest that this compound can interact with proteins involved in metabolic pathways and signal transduction. Such interactions are crucial for developing drugs that target diseases like cancer, inflammation, and neurodegenerative disorders.
In the realm of drug discovery, 4,7-Difluoro-1H-indole has been incorporated into libraries of compounds for high-throughput screening (HTS) to identify lead candidates for further development. Its unique fluorinated indole structure allows for fine-tuning of pharmacokinetic profiles, including solubility, metabolic stability, and binding affinity. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop next-generation therapeutics.
One of the most promising applications of 4,7-Difluoro-1H-indole is in the design of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the indole core with fluorine atoms, researchers have been able to develop compounds that exhibit potent inhibitory activity against specific kinases. For example, derivatives of 4,7-Difluoro-1H-indole have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overactive in many types of cancer.
The influence of fluorine substitution on the electronic properties of indole has also been studied extensively. Fluorine atoms are known to be electron-withdrawing through the inductive effect, which can alter the reactivity and binding characteristics of the molecule. This has led to the development of novel synthetic strategies for incorporating fluorine into indole derivatives while maintaining their biological activity. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient synthesis routes to complex fluorinated indoles like 4,7-Difluoro-1H-indole, facilitating their use in drug discovery programs.
Furthermore, the role of 4,7-Difluoro-1H-indole in material science has not been overlooked. Fluorinated aromatic compounds are widely used in organic electronics due to their ability to enhance charge transport properties. The presence of fluorine atoms can modify the energy levels of orbitals within the molecule, affecting its conductivity and optoelectronic behavior. This makes 4,7-Difluoro-1H-indole a candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic devices.
The synthesis of 4,7-Difluoro-1H-indole involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation reactions followed by nucleophilic substitution or metal-catalyzed coupling reactions. Advances in green chemistry principles have also influenced these synthetic methodologies, with an emphasis on reducing waste and improving atom economy. Such sustainable approaches are increasingly important as pharmaceutical research continues to grow globally.
As research progresses, new applications for 4,7-Difluoro-1H-indole are likely to emerge from interdisciplinary collaborations between chemists, biologists, and pharmacologists. The combination of computational modeling with experimental validation provides a robust framework for exploring its potential in various fields. Whether it is used as a starting material for drug synthesis or as a component in advanced materials, this compound exemplifies the importance of fluorinated heterocycles in modern science.
In conclusion,4,7-Difluoro-1H-indole (CAS No: 247564-55-2) represents a versatile and valuable compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an excellent candidate for further exploration in pharmaceuticals and materials science alike.
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